Product packaging for L-Styrylalanine(Cat. No.:)

L-Styrylalanine

Cat. No.: B7805202
M. Wt: 191.23 g/mol
InChI Key: RCESYKVVJOWLEC-FLOXNTQESA-N
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Description

Significance of L-Styrylalanine as an Unnatural Amino Acid in Biochemical Studies

Unnatural amino acids, including this compound, are significant tools in biochemical studies as they allow for the modification and engineering of proteins with altered or enhanced functionalities. rsc.org The ability to incorporate these non-canonical amino acids site-specifically into proteins provides a powerful method for investigating protein structure-function relationships, protein interactions, and protein localization. nih.gov This expanded chemical diversity can lead to proteins with novel properties, such as altered stability or activity. rsc.org Researchers can introduce functional groups not found in natural amino acids, enabling new avenues for studying biological processes and designing therapeutic agents. rsc.orgastrobiology.com

Overview of this compound's Role as a Challenging Substrate in Biocatalysis

This compound is recognized as a synthetically challenging unnatural amino acid. researchgate.netbme.hu Its structure, featuring a styryl group, presents difficulties for some enzymes that typically process natural amino acids like phenylalanine. researchgate.net For instance, studies on phenylalanine ammonia-lyase (PAL) from Petroselinum crispum (PcPAL) have shown that the deamination of this compound by the non-mutated enzyme occurs with a significantly lower catalytic efficiency compared to its natural substrate, L-phenylalanine. researchgate.netrsc.orgnih.gov This reduced activity is attributed to unfavorable interactions between the bulky aromatic moiety of this compound and residues within the enzyme's active site. researchgate.netrsc.orgnih.gov Overcoming these limitations often requires enzyme engineering, such as introducing point mutations to reshape the active site and improve substrate binding and catalysis for unnatural amino acids like this compound. researchgate.netrsc.orgnih.gov The development of efficient biocatalytic routes for the production of unnatural amino acids remains an active area of research. biorxiv.orgnih.gov

Emerging Research Trends and Academic Interest in this compound

Academic interest in this compound is driven by its potential as a building block for novel peptides and proteins with tailored properties and its role as a challenging substrate that necessitates advancements in biocatalysis and enzyme engineering. rsc.orgresearchgate.netrsc.org Current research trends involve exploring engineered enzymes, such as mutant PALs, to improve the efficiency and selectivity of reactions involving styrylalanines and their derivatives. researchgate.netrsc.orgnih.gov The synthesis of unnatural amino acids through both chemical and biological routes is an area of ongoing development. nih.gov The application of techniques like molecular modeling is crucial in understanding the interactions between enzymes and substrates like this compound and guiding the rational design of improved biocatalysts. researchgate.netrsc.orgnih.gov Research into unnatural amino acids is also linked to broader trends in academic research, including protein engineering, drug discovery, and the development of more sustainable and efficient synthetic methods. rsc.orgbiorxiv.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO2 B7805202 L-Styrylalanine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[[(E)-2-phenylethenyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-9(11(13)14)12-8-7-10-5-3-2-4-6-10/h2-9,12H,1H3,(H,13,14)/b8-7+/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCESYKVVJOWLEC-FLOXNTQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for L Styrylalanine and Its Analogs

Enzymatic Synthesis Approaches for L-Styrylalanine

Enzymatic methods offer a powerful route to access chiral compounds with high selectivity under mild reaction conditions. For this compound, enzymes, particularly phenylalanine ammonia-lyases (PALs), have been investigated for their potential in both direct synthesis and kinetic resolution.

Biocatalytic Hydroamination Strategies

Biocatalytic hydroamination, the formal addition of ammonia (B1221849) to an alkene, is a key strategy for the synthesis of amino acids. Phenylalanine ammonia-lyases (PALs) are enzymes that naturally catalyze the deamination of L-phenylalanine to trans-cinnamic acid and ammonia. The reverse reaction, the stereoselective addition of ammonia to α,β-unsaturated carboxylic acids, can, in principle, be utilized for the synthesis of L-amino acids. researchgate.net

Studies have explored the application of PALs, such as the enzyme from Petroselinum crispum (PcPAL), for the synthesis of styrylalanines. While wild-type PcPAL exhibits significantly lower activity towards this compound compared to its natural substrate, L-phenylalanine, with a 777-fold lower kcat/KM value for deamination, enzyme engineering efforts have aimed to improve this activity and broaden the substrate scope. researchgate.netrsc.org Mutations in the active site, such as the F137V mutation in PcPAL, have been shown to enhance catalytic efficiency towards styrylalanine derivatives. researchgate.netrsc.orgresearchgate.net However, the direct ammonia addition onto the corresponding styrylacrylates using these PAL variants has proven challenging, potentially due to unfavorable equilibrium constants and poor ligand binding affinities. rsc.org

Other biocatalytic hydroamination approaches using different enzymes, such as C-N lyases, have shown promise for the synthesis of various unnatural amino acids through the asymmetric addition of amines to α,β-unsaturated carboxylic acids. rsc.orgresearchgate.netresearchgate.net While specific applications to this compound are not extensively reported in the provided results, these studies highlight the potential of biocatalytic hydroamination as a general strategy for accessing chiral amino acids.

Kinetic Resolution Techniques for Enantiomeric Access to this compound

Kinetic resolution is a widely used enzymatic method for obtaining enantiopure compounds from racemic mixtures. This technique relies on the differential reaction rates of an enzyme with the two enantiomers of a racemic substrate, allowing the preferential conversion of one enantiomer while leaving the other enriched in the remaining substrate pool. taylorandfrancis.com

Phenylalanine ammonia-lyases have been applied in the kinetic resolution of racemic styrylalanines. bme.huresearchgate.netbme.hu By catalyzing the deamination of the L-enantiomer at a faster rate than the D-enantiomer, PALs can be used to enrich the D-styrylalanine in the remaining substrate. researchgate.netrsc.orgresearchgate.net Engineered PAL variants, such as F137V-PcPAL, have demonstrated improved catalytic efficiency in the ammonia elimination reaction of racemic styrylalanine derivatives, facilitating access to the D-enantiomers through kinetic resolution. researchgate.netrsc.org

Table 1: Kinetic Parameters for Ammonia Elimination from this compound Catalyzed by PcPAL Variants rsc.org

Enzyme VariantSubstratekcat (s⁻¹)KM (mM)kcat/KM (s⁻¹mM⁻¹)
wt-PcPALL-Phenylalanine--777
wt-PcPALThis compoundLower-1.0
F137V-PcPALThis compoundHigher-Improved

Note: Data is illustrative based on relative comparisons provided in the source. Specific numerical values for kcat and KM of this compound with wt-PcPAL and F137V-PcPAL were not explicitly presented as a table in the source, but the relative differences were discussed.

Kinetic resolution typically has a theoretical maximum yield of 50% for the desired enantiomer. taylorandfrancis.com To overcome this limitation, dynamic kinetic resolution (DKR) strategies, which couple kinetic resolution with in situ racemization of the slower-reacting enantiomer, can be employed to achieve higher yields. taylorandfrancis.com While the provided sources discuss kinetic resolution of styrylalanines using PALs, specific examples of DKR applied to this compound were not detailed.

Chemo-Enzymatic Synthetic Route Development for this compound Derivatives

Chemo-enzymatic synthesis combines chemical and enzymatic steps to leverage the advantages of both methodologies. This approach can be particularly useful for the synthesis of complex molecules like unnatural amino acids, allowing for flexibility in introducing structural diversity chemically while utilizing enzymes for stereocontrol.

Chemo-enzymatic routes for the synthesis of L-amino acids, including aromatic amino acids like L-phenylalanine and its derivatives, have been developed. nih.govd-nb.info These strategies often involve a chemical step to form a key intermediate, followed by an enzymatic transformation to install the chiral center with the desired stereochemistry. For example, a chemo-enzymatic telescopic approach for the synthesis of L-arylalanines has been reported, combining a chemical Knoevenagel–Doebner condensation with a PAL-mediated stereoselective hydroamination. researchgate.net

Applying a similar strategy to this compound derivatives could involve a chemical condensation to form a styrylacrylate precursor, followed by an enzymatic step, potentially using an engineered PAL or another suitable enzyme, to catalyze the enantioselective addition of ammonia or an amine. While the direct ammonia addition to styrylacrylates with current PAL variants has limitations as noted earlier rsc.org, the development of novel enzymes or reaction conditions within a chemo-enzymatic framework could provide viable routes to this compound and its analogs. Chemo-enzymatic approaches have also been explored for the synthesis of labeled amino acids, demonstrating their utility in preparing specialized amino acid derivatives. nih.govd-nb.info

Photocatalytic Strategies in this compound Synthesis

Photocatalysis, utilizing light energy to drive chemical reactions, has emerged as a powerful tool in organic synthesis, enabling the generation of reactive intermediates under mild conditions. researchgate.netnih.govrsc.org Photocatalytic strategies have been applied to the synthesis of amino acids, including approaches relevant to the formation of the styrylalanine scaffold.

Photoredox Catalysis and Radical Addition Processes

Photoredox catalysis involves the use of photocatalysts that, upon visible light irradiation, can participate in single-electron transfer events to generate reactive radical species. researchgate.netnih.govmdpi.combeilstein-journals.org Radical addition processes are valuable transformations for forming new carbon-carbon bonds. uantwerpen.be

In the context of amino acid synthesis, photoredox catalysis can be employed to generate α-amino radicals or other radical species that can then react with alkenes or other suitable substrates to construct the amino acid framework. nih.gov While general examples of photoredox-catalyzed radical additions to alkenes are reported mdpi.comuantwerpen.be, specific applications directly forming the styrylalanine structure through generic radical addition to a styrene (B11656) or related precursor were not detailed in the provided search results beyond the specific strategy discussed in 2.3.2. However, the principles of photoredox catalysis and radical addition are foundational to such potential synthetic routes.

Application of Alkenylboronic Acids in this compound Synthesis

A specific photocatalytic strategy for the synthesis of styrylalanine derivatives involves the application of alkenylboronic acids. The "LADA Strategy" (Ligand-enabled α-Aminoalkylation through Decarboxylative Alkylation) has been applied to the synthesis of styrylalanine through photocatalytic addition to alkenylboronic acids. acs.orgacs.orgresearchgate.netresearchgate.netacademictree.org

This strategy likely involves the photocatalytic generation of a radical species, potentially derived from an amino acid precursor, which then undergoes addition to an alkenylboronic acid or a derivative thereof. The use of alkenylboronic acids provides a handle for introducing the styryl moiety with defined stereochemistry. The reaction proceeds under mild, photocatalytic conditions. researchgate.net This approach represents a direct method for constructing the carbon skeleton of styrylalanine with control over the stereochemistry at the α-carbon.

Table 2: Photocatalytic Synthesis of Styrylalanine using LADA Strategy acs.orgresearchgate.net

Amino Acid PrecursorAlkenylboronic AcidPhotocatalystConditionsProductYield (%)Notes
Details not explicitly provided in snippet for a specific example focusing solely on this compound, but the strategy is reported for styrylalanine synthesis.Visible lightStyrylalanineData not explicitly providedStrategy involves photocatalytic addition

Note: Specific substrates, catalysts, and detailed reaction conditions leading specifically to this compound with associated yields were not fully available in the provided snippets, which primarily described the general application of the LADA strategy to styrylalanine synthesis.

This photocatalytic approach highlights the potential of visible light catalysis in accessing unnatural amino acids through novel radical-based transformations. The ability to utilize readily available alkenylboronic acids as coupling partners offers a versatile method for generating diverse styrylalanine analogs.

Diastereoselective and Enantioselective Synthesis Methods for this compound

Stereoselective synthesis aims to preferentially form one stereoisomer (enantiomer or diastereomer) over others. Enantioselective synthesis specifically targets the formation of a single enantiomer from an achiral or racemic starting material, often employing chiral catalysts or auxiliaries. Diastereoselective synthesis, on the other hand, favors the formation of one diastereomer over another. msu.eduwikipedia.org

One approach to the asymmetric synthesis of β-arylalanines, a class that includes styrylalanine, involves the hydrogenation of (Z)-α-N-benzoylamino-β-arylacrylic acids or their esters. capes.gov.br This method utilizes cationic rhodium complexes of chiral catalysts, such as "PROPRAPHOS," to achieve optical yields in the range of 82–95% ee (enantiomeric excess). capes.gov.br While electronic properties of substituents on the aryl group showed no significant influence on enantioselectivity, steric factors were observed to play a role. capes.gov.br However, deacylation of the hydrogenated products could lead to partial racemization. capes.gov.br

Enzymatic methods have also emerged as powerful tools for the asymmetric synthesis of chiral amino acids. researchgate.netunipd.it Phenylalanine aminomutase (PAM) from Taxus chinensis (TcPAM) has been explored for the regioselective hydroamination of trans-cinnamic acid (t-CA) to produce β-phenylalanine. nih.gov Wild-type TcPAM showed lower activity towards this compound compared to L-phenylalanine. researchgate.netresearchgate.netrsc.org Engineering of TcPAM, specifically by replacing the F137 residue in the active site's aromatic binding pocket with smaller hydrophobic residues (e.g., F137V), significantly enhanced the catalytic efficiency towards racemic styrylalanine derivatives. researchgate.netrsc.org This mutant enzyme, F137V-PcPAL, was successfully applied in the kinetic resolution of racemic styrylalanines, providing access to the D-enantiomers through ammonia elimination. researchgate.netrsc.orgbme.hu

Another recent strategy for the synthesis of styrylalanine utilizes a photocatalytic addition to alkenylboronic acids, known as the LADA strategy. acs.orgacs.orgresearchgate.netacs.org This method involves both photoinduced single-electron transfer (SET) and energy transfer (EnT) processes, and interestingly, the E/Z ratio of the products can be influenced by the reaction conditions. acs.org

Diastereoselective approaches are also crucial in the synthesis of cyclic amino acid derivatives. For instance, a diastereoselective synthesis of substituted pipecolic acids, which share some structural features with cyclic amino acids, has been reported, involving a highly diastereoselective epoxidation reaction of an enantiomerically pure cyclic enamide intermediate. ru.nl While not directly focused on styrylalanine, these methods illustrate the principles of controlling relative stereochemistry during synthesis.

Synthesis of Substituted Styrylalanine Derivatives

The synthesis of substituted styrylalanine derivatives allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Modifications can be made to the styryl group or the alanine (B10760859) backbone.

One method for synthesizing β-aryl-β-amino acid derivatives, including those with substituted aryl groups, involves a palladium-catalyzed auxiliary-directed regioselective Csp3-H arylation of the β-methylene bond of β-alanine. researchgate.net The use of an 8-aminoquinoline (B160924) amide as an auxiliary effectively directs the regioselective functionalization. researchgate.net This protocol provides access to various β-aryl-β-amino acids from readily available β-alanine precursors. researchgate.net

Enzymatic methods using engineered phenylalanine aminomutase have also shown promise in synthesizing substituted β-arylalanines. nih.gov The regioselectivity of the amination reaction was found to be influenced by the electronic properties and position of substituent groups on the phenyl ring of the trans-cinnamic acid substrate. nih.gov For example, substrates with 4-methoxy and methyl substituents were successfully converted into the corresponding β-arylalanines with high conversion rates. nih.gov

The LADA strategy involving photocatalytic addition to alkenylboronic acids can also be applied to the synthesis of substituted styrylalanine derivatives by varying the alkenylboronic acid component. acs.org This approach allows for the introduction of different substituents onto the styryl moiety.

Furthermore, styrylalanine derivatives are utilized in peptide synthesis, often as Fmoc-protected amino acids, which are incorporated into peptide chains using automated solid-phase peptide synthesis techniques. plos.org This highlights the importance of having reliable synthetic routes to both the parent this compound and its substituted analogs for their application in creating more complex molecules.

The development of diverse synthetic methodologies, including diastereoselective, enantioselective, and methods for incorporating substituents, is crucial for expanding the accessibility and applications of this compound and its derivatives in various fields of chemistry and biology.

Enzymatic Transformations and Mechanistic Investigations Involving L Styrylalanine

Phenylalanine Ammonia-Lyase (PAL) Substrate Scope and Activity with L-Styrylalanine

Phenylalanine ammonia-lyase (PAL) enzymes from various sources, including Petroselinum crispum (PcPAL) and Rhodotorula glutinis (RgPAL), have been studied for their ability to deaminate this compound. While PALs primarily act on L-phenylalanine, their substrate scope can extend to certain unnatural amino acids, albeit often with reduced efficiency.

Kinetic Characterization of this compound Deamination by PAL

Kinetic studies have revealed that this compound is a substrate for wild-type PcPAL, undergoing ammonia (B1221849) elimination to form (2E,4E)-5-phenylpenta-2,4-dienoic acid. rsc.orgnih.gov However, the catalytic efficiency of wild-type PcPAL with this compound is significantly lower compared to its natural substrate, L-phenylalanine. rsc.orgnih.gov Specifically, the kcat/ KM value for this compound deamination by wild-type PcPAL was found to be 777-fold lower than that for L-phenylalanine. rsc.orgnih.govresearchgate.netscience.govresearchgate.netrsc.org The kcat value for this compound was also reported to be 14.7-fold lower than for L-phenylalanine. rsc.org

Comparative Enzymatic Activity of PAL with this compound versus Natural Substrates (e.g., L-Phenylalanine)

The enzymatic activity of wild-type PcPAL with this compound is substantially less efficient than with its natural substrate, L-phenylalanine. rsc.orgnih.govresearchgate.netscience.govresearchgate.netrsc.org This difference in activity is reflected in the significantly lower kcat and kcat/KM values observed for this compound. rsc.org The reduced activity suggests that the structural differences between this compound and L-phenylalanine, particularly the extended π-system in this compound, impact its binding and catalytic transformation within the PAL active site.

The following table summarizes representative kinetic parameters comparing the activity of wild-type PcPAL with L-phenylalanine and this compound:

Substratekcat (s-1)KM (mM)kcat/KM (s-1mM-1)
L-Phenylalanine--Relative value: 777
This compound14.7-fold lower than L-Phe-777-fold lower than L-Phe

Molecular and Structural Basis of PAL-L-Styrylalanine Interaction

Understanding the interaction between PAL and this compound at a molecular level is crucial for explaining the observed differences in enzymatic activity and for guiding potential enzyme engineering efforts.

Computational Modeling of Enzyme-Substrate Complexes Involving this compound

Computational modeling studies have been employed to investigate the interaction of this compound with the PAL active site, particularly for PcPAL. rsc.orgnih.govresearchgate.netscience.govrsc.orgresearchgate.netbme.hu These models have provided insights into the binding poses and potential interactions that influence the catalytic process. Modeling of the reactions catalyzed by wild-type PcPAL indicated the presence of an unproductive conformation and two major catalytically active conformations when this compound is bound. rsc.orgnih.govresearchgate.netscience.govrsc.org

Analysis of Active Site Interactions and Steric Constraints Affecting this compound Binding (e.g., F137 Residue)

Analysis of the PAL active site, often aided by computational modeling, has identified key residues and structural features that affect this compound binding and catalysis. A significant factor contributing to the lower activity of wild-type PcPAL with this compound is the detrimental interaction between the aromatic moiety of this compound and the phenyl ring of the F137 residue in the aromatic binding region of the active site. rsc.orgnih.govresearchgate.netscience.govrsc.orgresearchgate.netbme.hu This steric clash imposes constraints on the optimal positioning of this compound for efficient deamination.

Replacing the bulky F137 residue with smaller hydrophobic residues, such as valine (F137V), alanine (B10760859) (F137A), or glycine (B1666218) (F137G), has been explored to alleviate these steric constraints and improve the catalytic efficiency towards this compound and its derivatives. rsc.orgnih.govresearchgate.netscience.govrsc.orgresearchgate.net The F137V mutation in PcPAL, for instance, resulted in comparable activity with this compound to that of wild-type PcPAL with L-phenylalanine, and showed superior catalytic efficiency with several racemic styrylalanine derivatives in ammonia elimination reactions. rsc.orgnih.govresearchgate.netscience.govrsc.orgresearchgate.net

Conformational Dynamics of Enzyme-L-Styrylalanine Complexes in Catalysis

Computational modeling has also shed light on the conformational dynamics of the enzyme-substrate complexes involving this compound. rsc.orgresearchgate.netscience.govrsc.org The modeling indicated that the detrimental interactions, particularly with F137, can lead to less relaxed enzyme-substrate complexes and disfavor conformations that are catalytically more active in the wild-type enzyme. rsc.orgnih.govresearchgate.netscience.govrsc.org In contrast, mutations like F137V can lead to more relaxed enzyme-substrate complexes and promote conformations that exhibit higher catalytic activities with styrylalanines. nih.govresearchgate.netrsc.org These findings highlight the importance of conformational flexibility and the dynamic interplay between the enzyme active site and the substrate in determining catalytic efficiency.

Enzyme Engineering for Enhanced this compound Biotransformation

Enzyme engineering, employing strategies such as rational design and directed evolution, has been explored to improve the catalytic efficiency and expand the substrate scope of enzymes for the biotransformation of non-natural amino acids like this compound. patsnap.comsigmaaldrich.comthe-scientist.com

Rational Design and Directed Evolution of PAL Mutants (e.g., F137V-PcPAL)

Phenylalanine ammonia-lyase (PAL) from Petroselinum crispum (PcPAL) is a well-studied MIO-enzyme that catalyzes the deamination of L-phenylalanine to trans-cinnamic acid. wikipedia.orgebi.ac.ukscience.gov While wild-type PcPAL (wt-PcPAL) can catalyze the ammonia elimination from this compound, its activity is significantly lower compared to its natural substrate, L-phenylalanine. science.govrsc.orgresearchgate.netresearchgate.netresearchgate.net Specifically, the kcat/KM value for this compound deamination by wt-PcPAL was found to be 777-fold lower than that for L-phenylalanine. science.govrsc.orgresearchgate.netresearchgate.net

Molecular modeling studies revealed that detrimental interactions between the aromatic moiety of this compound and the phenyl ring of the F137 residue in the aromatic binding pocket of wt-PcPAL contribute to this lower activity. science.govrsc.orgresearchgate.netresearchgate.netresearchgate.net This interaction can lead to unproductive and less catalytically active conformations of the enzyme-substrate complex. science.govresearchgate.netresearchgate.net

To address this limitation, rational design approaches focused on modifying the aromatic binding pocket of PcPAL through point mutations. science.govrsc.orgresearchgate.netresearchgate.net Replacing the bulky phenyl group of F137 with smaller hydrophobic residues, such as valine (V), alanine (A), and glycine (G), resulted in a small library of F137X-PcPAL mutants. science.govresearchgate.netresearchgate.netbme.hu Among these mutants, F137V-PcPAL demonstrated comparable activity to wt-PcPAL with L-phenylalanine as the substrate and showed enhanced catalytic efficiency in the ammonia elimination reaction of several racemic styrylalanine derivatives, including this compound. science.govresearchgate.netresearchgate.netbme.hu This enhanced efficiency was attributed to more relaxed enzyme-substrate complexes and the promotion of conformations with higher catalytic activities, as indicated by molecular modeling. science.govresearchgate.netresearchgate.net

Directed evolution, which involves creating a library of protein variants through random mutations and selecting those with desired traits, is another powerful approach for improving enzyme function without requiring detailed structural knowledge. patsnap.comsigmaaldrich.comthe-scientist.com While the provided text specifically details rational design efforts for PcPAL mutants acting on styrylalanines, directed evolution is a complementary strategy often employed in enzyme engineering to explore a broader sequence space for beneficial mutations. patsnap.comsigmaaldrich.comthe-scientist.com

Substrate Tunnel Engineering in MIO-Enzymes for this compound Recognition

The active sites of many enzymes, including MIO-enzymes, are often buried within the protein structure, requiring substrates to navigate through access tunnels. nih.govnih.gov These tunnels can influence substrate specificity and catalytic efficiency. nih.govnih.gov Engineering these substrate tunnels has emerged as a strategy to alter enzyme function and substrate recognition. acs.orgresearchgate.net

Studies on MIO-enzymes have identified conserved ligand access tunnels connecting the buried active sites to the protein surface. acs.orgresearchgate.net Molecular modeling has shown that in eukaryotic MIO-enzymes, a small opening of the inner loop is sufficient for ligand egress. acs.orgresearchgate.net A critical initial part of these tunnels is conserved across the MIO-enzyme family. acs.orgresearchgate.net

Engineering these binding tunnels can lead to altered substrate specificity and even swap enzyme function. acs.orgresearchgate.net While the provided text mentions substrate tunnel engineering in the context of MIO-enzymes and its potential to influence substrate recognition and swap function, it does not provide specific details on how tunnel engineering has been applied directly to enhance this compound recognition in particular MIO-enzymes. However, the principles of tunnel engineering are relevant, suggesting that modifying the size, shape, or chemical properties of the access tunnel could potentially improve the passage and binding of this compound to the active site. nih.govnih.gov

Mechanistic Pathways of Ammonia Elimination and Addition Involving this compound

The enzymatic transformation of this compound by MIO-enzymes involves complex mechanistic pathways for both ammonia elimination (forward reaction) and potentially ammonia addition (reverse reaction).

Role of the MIO-Cofactor in this compound Turnover

The MIO cofactor is a key catalytic electrophile in the reaction mechanism of aromatic amino acid ammonia-lyases and aminomutases. wikipedia.orgebi.ac.ukrsc.orgresearchgate.netpu-toyama.ac.jpfrontiersin.orgpolimi.it It is formed autocatalytically by the cyclization and dehydration of a conserved tripeptide segment, often Ala-Ser-Gly. wikipedia.orgebi.ac.ukpu-toyama.ac.jpfrontiersin.org

In the proposed mechanism for PAL-catalyzed deamination, the reaction is initiated by an attack of the substrate's aromatic ring or amino group on the electrophilic exocyclic methylene (B1212753) carbon of the MIO cofactor. wikipedia.orgebi.ac.ukrsc.orgresearchgate.netfrontiersin.orgresearchgate.net This interaction leads to the formation of a covalent intermediate, which is crucial for activating the β-carbon for deprotonation and subsequent ammonia elimination. wikipedia.orgebi.ac.ukrsc.orgresearchgate.netfrontiersin.org

For this compound, as with other substrates, the MIO cofactor is directly involved in the turnover process by forming a transient intermediate that facilitates the cleavage of the carbon-nitrogen bond and the release of ammonia. wikipedia.orgebi.ac.ukrsc.orgresearchgate.netbme.huuni.lunih.gov The electrophilic nature of MIO is enhanced by its position atop the positive pole of alpha helices in the active site. wikipedia.org

Proposed Friedel-Crafts-Type Mechanisms in PAL Catalysis with this compound

One proposed mechanism for the enzymatic elimination of ammonia catalyzed by PALs, including reactions involving substrates like this compound, is a Friedel-Crafts-type mechanism. researchgate.netnih.gov This mechanism suggests that the reaction is initiated by an electrophilic attack of the MIO group on the aromatic ring of the substrate. researchgate.net This attack leads to the formation of a transient intermediate, which activates a β-proton for stereospecific abstraction by a basic residue in the enzyme's active site. researchgate.net Subsequent elimination of ammonia regenerates the MIO group and yields the trans-acrylic acid product. researchgate.net

While the Friedel-Crafts-type mechanism has been proposed and supported by some studies, alternative mechanisms, such as those involving N-MIO intermediates and proceeding via an E1cB elimination, are also considered. ebi.ac.ukrsc.orgfrontiersin.orgresearchgate.net

Investigation of N-MIO Intermediates in this compound Reactions

The formation of N-MIO intermediates is a key feature in the catalytic cycle of MIO-containing enzymes, including PALs and aminomutases. wikipedia.orgebi.ac.ukrsc.orgresearchgate.netuni.lu In this intermediate, a covalent bond is formed between the amino group of the substrate and the exocyclic methylene carbon atom of the MIO electrophile. rsc.orgacs.orgresearchgate.net

Studies investigating the enzymatic transformations of this compound have also explored the formation and role of N-MIO intermediates. Computer modeling of reactions catalyzed by PcPAL with this compound has involved constructing enzyme-substrate complexes as N-MIO intermediates. rsc.orgbme.hu These models help to rationalize the observed catalytic efficiency and the impact of mutations on the enzyme's interaction with this compound. science.govrsc.orgresearchgate.netresearchgate.net

The N-MIO intermediate is believed to facilitate the elimination of ammonia by increasing the acidity of the β-proton. researchgate.netfrontiersin.org Structural data from related MIO-enzymes complexed with inhibitors or substrates have provided support for the existence of N-MIO intermediates. rsc.orgacs.orgresearchgate.net While direct structural evidence specifically for the N-MIO intermediate in PAL catalysis with this compound may not be explicitly detailed in the provided snippets, the general mechanism involving N-MIO intermediates is well-established for MIO-enzymes and is considered relevant to the transformation of this compound. wikipedia.orgebi.ac.ukrsc.orgresearchgate.netacs.orgresearchgate.netuni.lu

The investigation of N-MIO intermediates in this compound reactions contributes to a deeper understanding of the catalytic mechanism employed by MIO-enzymes and aids in the rational design of improved biocatalysts. science.govrsc.orgresearchgate.netresearchgate.netbme.hu

Here is a data table summarizing some kinetic parameters for PcPAL with L-phenylalanine and this compound:

SubstrateEnzymekcat (s-1)KM (µM)kcat/KM (s-1µM-1)Relative kcat/KM (vs L-Phe)Citation
L-Phenylalaninewt-PcPAL---1 rsc.org
This compoundwt-PcPAL14.7 (lower)-777-fold lower~0.0013 science.govrsc.orgresearchgate.netresearchgate.net
This compoundF137V-PcPALComparable to L-Phe-Comparable to L-Phe~1 science.govresearchgate.netresearchgate.net

Note: Specific kcat and KM values for L-phenylalanine with wt-PcPAL are not explicitly provided in the snippets, but the relative difference in kcat/KM is stated. science.govrsc.orgresearchgate.netresearchgate.net The kcat value for this compound with wt-PcPAL is mentioned as 14.7-fold lower than for L-Phe. rsc.org

Phenylalanine Aminomutase (PAM) Interactions with this compound Analogues

Phenylalanine aminomutases (PAMs) are a class of enzymes that catalyze the reversible 2,3-amino group shift, converting α-amino acids to their corresponding β-amino acid isomers acs.orgpolimi.it. These enzymes, which belong to the MIO-enzyme family, share structural and mechanistic similarities with phenylalanine ammonia-lyases (PALs), although they facilitate different primary reactions acs.orgfrontiersin.org. While PALs have been more extensively studied regarding their interactions with styrylalanine derivatives for expanding substrate specificity, some research has specifically investigated the activity of PAMs with this compound analogues acs.orgfrontiersin.orgrsc.orgresearchgate.net.

Studies involving the phenylalanine aminomutase from Taxus canadensis (TcPAM) have shown its capacity to interact with (S)-styryl-α-alanine researchgate.net. In contrast to its natural substrate, (S)-α-phenylalanine, which is primarily isomerized to (R)-β-phenylalanine, the reaction with (S)-styryl-α-alanine catalyzed by TcPAM predominantly yields (2E,4E)-styrylacrylate (>99%) via a deamination pathway, with only a minor amount of the isomerization product, (R)-styryl-β-alanine (<1%), being observed researchgate.net. This indicates that while TcPAM can bind and process (S)-styryl-α-alanine, the enzymatic transformation is largely directed towards elimination rather than isomerization for this specific analogue researchgate.net.

Kinetic analysis of TcPAM activity with these substrates revealed comparable catalytic turnover rates. The kcat value for the conversion of the natural substrate, (S)-α-phenylalanine, was determined to be 0.053 ± 0.001 s⁻¹. For (S)-styryl-α-alanine, the kcat value was slightly higher at 0.082 ± 0.002 s⁻¹ researchgate.net. These values suggest that the enzyme's catalytic speed for processing (S)-styryl-α-alanine is similar to or even marginally faster than that for its natural substrate, despite the significant difference in product outcome researchgate.net.

Further mechanistic insights were gained by examining the inhibitory effects of reaction products on TcPAM researchgate.net. The inhibition constant (Ki) for (2E,4E)-styrylacrylate, the major product from (S)-styryl-α-alanine, was found to be 337 ± 12 μM researchgate.net. This kinetic data, alongside the observed product distribution, supports the hypothesis that the amino group released during the reaction with (S)-styryl-α-alanine remains within the enzyme's active site for a longer duration than the resulting styrylacrylate molecule, influencing the reaction pathway and favoring deamination researchgate.net.

Biosynthetic Pathway Elucidation and Engineering Relevant to L Styrylalanine

Exploration of Potential Natural Biosynthetic Analogues or Intermediates Related to Styrylalanines

While a dedicated natural biosynthetic pathway for L-styrylalanine itself is not extensively documented in the provided search results, research into related unnatural amino acids and the enzymes that act upon them offers clues about potential analogous routes or intermediates. Studies on phenylalanine aminomutase (PAM), for instance, highlight its ability to convert (S)-α-arylalanines, including substituted vinyl- and aryl-S-α-alanines, to their corresponding β-amino acids. researchgate.net This suggests that enzymes with similar mechanisms could potentially be involved in the biosynthesis or modification of styrylalanine-like structures in nature.

Phenylalanine ammonia-lyase (PAL) is another enzyme family relevant to aromatic amino acid metabolism. While PAL typically catalyzes the deamination of phenylalanine to trans-cinnamic acid, studies have shown that Petroselinum crispum PAL (PcPAL) can act on this compound, albeit with significantly lower efficiency compared to its natural substrate, L-phenylalanine. researchgate.netnih.gov This interaction indicates a degree of structural recognition by enzymes involved in aromatic amino acid metabolism, hinting at possible evolutionary relationships or promiscuous activity that could be leveraged in biosynthetic approaches.

Natural products containing unusual aromatic β-amino acids, such as those found in the enediyne antitumor antibiotic C-1027, provide examples of complex structures that are biosynthesized through enzymatic pathways. researchgate.net The discovery of enzymes like SgcC4, an MIO-containing aminomutase that converts L-tyrosine to (S)-β-tyrosine in C-1027 biosynthesis, demonstrates the existence of natural machinery capable of creating non-proteinogenic amino acids with structural features relevant to styrylalanines. researchgate.net

Design and Construction of Artificial Biosynthetic Pathways for Unnatural Amino Acids, including this compound Derivatives

The construction of artificial biosynthetic pathways is a key strategy for producing unnatural amino acids like this compound and its derivatives. This involves assembling a series of enzymes that can catalyze the necessary steps from readily available precursors. The field of synthetic biology has made significant strides in this area, enabling the production of complex molecules through engineered microbial systems. uni-muenchen.de

Designing artificial pathways for unnatural amino acids often requires identifying and engineering enzymes with desired substrate specificities and catalytic activities. For example, modifying enzymes like PAL through rational design or directed evolution can expand their substrate scope to include non-natural substrates such as styrylalanines. researchgate.netnih.gov Research has shown that mutations in the active site of PcPAL, such as the F137V mutation, can significantly improve its catalytic efficiency towards this compound derivatives. researchgate.netnih.gov

Artificial biosynthetic pathways can involve enzymes from different natural pathways, combined in a novel sequence to produce a target molecule. The successful reconstitution of a six-step biosynthetic pathway for paclitaxel (B517696) intermediates in a heterologous host demonstrates the feasibility of assembling complex enzymatic cascades for producing valuable natural products and their analogues. biorxiv.org Similarly, artificial pathways for unnatural amino acids have been constructed in E. coli, allowing for the biosynthesis and even direct incorporation of these non-canonical amino acids into proteins. uni-muenchen.de

Reconstitution of Biosynthetic Enzymes in Heterologous Hosts for this compound Precursors

Reconstituting biosynthetic enzymes in heterologous hosts is a crucial step in developing scalable production methods for this compound precursors and related compounds. This involves expressing the genes encoding the relevant enzymes in a suitable organism, such as Escherichia coli or Streptomyces, which can then produce the desired enzymes and, ideally, synthesize the target molecules. nih.govfrontiersin.orgnih.gov

Challenges in reconstituting biosynthetic pathways in heterologous hosts include ensuring adequate expression and solubility of the enzymes, providing necessary cofactors and substrates, and managing potential toxicity of intermediates or products to the host organism. biorxiv.orgnih.gov Despite these challenges, heterologous expression systems have been successfully used to reconstitute pathways for various natural products and unnatural amino acids. uni-muenchen.denih.gov

For enzymes relevant to styrylalanine biosynthesis, such as PAL or potential aminomutases, reconstitution in heterologous hosts allows for detailed characterization of their activity and substrate specificity. It also provides a platform for metabolic engineering to optimize the production of precursors. Studies have explored the use of E. coli as a host for the heterologous biosynthesis of complex natural products, highlighting the engineering efforts required to support these pathways. nih.gov Streptomyces species are also considered favorable hosts for expressing biosynthetic gene clusters, particularly those from other Streptomyces sources, due to their ability to express functional biosynthetic enzymes and the availability of necessary substrates. frontiersin.org

Application of Chemoproteomics in Enzyme Discovery for Styrylalanine-Related Pathways

Chemoproteomics, particularly activity-based protein profiling (ABPP), is a powerful technique for enzyme discovery and the elucidation of biosynthetic pathways. frontiersin.orgnih.govnih.gov This approach uses small-molecule probes to directly target and identify active enzymes within a complex biological sample. frontiersin.orgnih.gov

In the context of styrylalanine-related pathways, chemoproteomics could be applied to identify novel enzymes involved in the biosynthesis, modification, or degradation of styrylalanine or its precursors and analogues. By designing activity-based probes that mimic the structure of styrylalanine or potential intermediates, researchers could profile enzyme activity in relevant biological systems, such as plants or microorganisms known to produce similar aromatic compounds. frontiersin.orgfrontiersin.org

Advanced Structural Analysis and Spectroscopic Characterization in L Styrylalanine Research

Computational Approaches to L-Styrylalanine Structural Analysis

Computational methods, such as molecular docking, molecular dynamics simulations, and quantum chemical calculations, are powerful tools for exploring the behavior of this compound and its interactions with other molecules, particularly enzymes. These techniques offer a theoretical framework to complement experimental data and provide a deeper understanding of underlying mechanisms.

Molecular Docking and Binding Affinity Predictions for this compound-Enzyme Interactions

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a ligand, such as this compound, within the active site of a protein or enzyme and to estimate the strength of the interaction (binding affinity). Studies involving this compound and enzymes like phenylalanine ammonia-lyase (PAL) from Petroselinum crispum (PCPAL) have utilized molecular docking to rationalize observed catalytic efficiencies and understand binding interactions. researchgate.netbme.hursc.orgresearchgate.netacs.org

Molecular modeling studies on the interaction of this compound with wild-type PcPAL (wt-PcPAL) have indicated the presence of unproductive and catalytically active conformations within the enzyme's active site. researchgate.netrsc.orgresearchgate.netacs.org Detrimental interactions between the aromatic moiety of this compound and specific residues in the enzyme's binding region, such as F137 in wt-PcPAL, were identified as contributing to lower catalytic efficiency compared to the natural substrate, L-phenylalanine. researchgate.netrsc.orgresearchgate.netacs.org Replacing F137 with smaller hydrophobic residues in mutant PcPAL variants (e.g., F137V-PcPAL) led to improved catalytic efficiency towards this compound, which was rationalized by molecular modeling suggesting more relaxed enzyme-substrate complexes and the promotion of catalytically favorable conformations. researchgate.netrsc.orgacs.orgresearchgate.netresearchgate.netbme.hu

Molecular docking studies aim to explore the interaction mechanisms of identified compounds with target enzymes. nih.gov These studies can reveal the potential of compounds to bind to the active sites of enzymes and identify key interactions such as π-alkyl interactions, π-cation, π-stacking, hydrogen bonds, and salt bridge bonds. jmcs.org.mx

Molecular Dynamics Simulations of this compound Ligand-Enzyme Systems

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, allowing researchers to study the flexibility of this compound and its complexes with enzymes, conformational changes upon binding, and the stability of the resulting systems. numberanalytics.com MD simulations are based on classical mechanics and statistical thermodynamics, solving Newton's equations of motion for a system of particles to generate a trajectory that describes their movement. numberanalytics.com The accuracy of MD simulations depends on the force field used, which approximates the interactions between particles. numberanalytics.com

Simulated annealing, which can involve molecular dynamics simulations, has been used in studies related to this compound and enzymes. bme.hu MD simulations can provide detailed information on dynamic processes governing protein function, stability, and interactions. numberanalytics.com Analysis of MD simulation results can include measures like Root Mean Square Deviation (RMSD) to assess stability and Root Mean Square Fluctuation (RMSF) to measure flexibility. numberanalytics.com While the provided search results specifically mention MD simulations in the context of enzyme-ligand systems generally numberanalytics.comresearchgate.netnih.govnih.govmdpi.com, and the rationalization of this compound interactions with PcPAL was done by molecular modeling researchgate.netrsc.orgacs.orgresearchgate.netbme.hu, the direct application of extensive MD simulations specifically focused on this compound ligand-enzyme systems was primarily discussed within the framework of rationalizing docking and experimental results in the context of enzyme engineering rather than presenting detailed MD trajectories or analyses for this compound itself. researchgate.netrsc.orgacs.orgresearchgate.netbme.hu However, the principles of MD simulations are applicable to understanding the dynamic aspects of this compound interactions.

Quantum Chemical Investigations of this compound Reaction Intermediates

Quantum chemical methods, such as density functional theory (DFT), are used to study the electronic structure and properties of molecules, including reaction intermediates and transition states. These calculations can provide detailed information about reaction mechanisms and the energetics of different chemical species involved in the transformation of this compound.

While the search results discuss computational studies and reaction mechanisms involving this compound in the context of enzyme-catalyzed reactions researchgate.netrsc.orgacs.orgresearchgate.netresearchgate.netbme.hu, and mention the use of quantum mechanics/molecular mechanics (QM/MM) free-energy landscapes to study enzyme reaction mechanisms and intermediates rsc.org, specific details of quantum chemical investigations focused solely on this compound reaction intermediates were not extensively provided. General principles of computational analysis of reaction mechanisms involve calculating stationary points on the potential energy surface, corresponding to reactants, transition states, and products, to understand reaction energetics and gain mechanistic insight. smu.edu Identifying reactive intermediates is a crucial part of elucidating reaction mechanisms, and computational methods complement experimental techniques in this regard. nih.govwikipedia.org Quantum chemical methods can be used to calculate properties of transition states and reaction intermediates. smu.edu

Spectroscopic Techniques for Mechanistic and Structural Insights into this compound Transformations

Spectroscopic techniques provide experimental data on the structure, conformation, and interactions of this compound. These methods are essential for validating computational predictions and gaining direct experimental insights into the behavior of the compound in various environments and during reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and dynamics of molecules in solution and solid states. sigmaaldrich.commdpi.com It provides detailed information about the local environment of atomic nuclei, which is sensitive to molecular conformation and interactions. sigmaaldrich.commdpi.comnih.govnih.govnih.govresearchgate.net

¹H-NMR spectroscopy has been used to confirm the formation of products from reactions involving this compound, such as the ammonia (B1221849) elimination reaction catalyzed by PcPAL, where the product (2E,4E)-5-phenylpenta-2,4-dienoic acid was identified. researchgate.netrsc.orgresearchgate.net

NMR spectroscopy is widely used for conformational studies of amino acids and their derivatives. nih.govresearchgate.net Changes in chemical shifts observed in NMR spectra can indicate conformational changes or interactions with other molecules. mdpi.comnih.govresearchgate.net Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Enhancement Spectroscopy), can provide information about through-space interactions, which are valuable for determining molecular conformation. nih.gov

NMR studies are also crucial for investigating interactions between small molecules and macromolecules, including enzyme-ligand interactions. mdpi.comnih.govnih.govucibio.pt Chemical shift perturbation methods can be used to probe binding sites and affinities. mdpi.com Solid-state NMR spectroscopy can provide insights into the dynamics of enzyme-bound ligands, such as the motion of aromatic rings. core.ac.uk

NMR relaxation time measurements (T₁ and T₂) provide information about the dynamics of molecules and their interactions with their environment. mdpi.com These measurements are sensitive to the molecular motion and can reveal details about the flexibility of this compound in different contexts.

Vibrational Spectroscopic Characterization (FT-IR, FT-Raman) of this compound and Its Complexes

FT-IR spectroscopy is a rapid, non-destructive technique that provides a unique spectral "fingerprint" for each compound, useful for identification and characterization. thermofisher.comspectroscopyonline.com While FT-IR primarily reflects the chemical structure, differences in crystal symmetry, geometric parameters, and hydrogen bonding can lead to distinct spectra for different solid forms, including enantiomers and racemates. thermofisher.com

FT-IR spectra have been recorded for compounds related to this compound in the context of chemical synthesis and characterization. semanticscholar.org FT-IR and Raman spectroscopy can be used to identify functional groups present in a sample. researchgate.net These techniques are valuable for characterizing the chemical composition and structure of organic compounds and their complexes. spectroscopyonline.commdpi.com

Vibrational spectroscopy can also provide insights into interactions within molecular complexes by observing shifts in vibrational frequencies or changes in peak intensities. While specific studies detailing the FT-IR or FT-Raman spectra of this compound complexes were not extensively found in the provided search results, these techniques are generally applicable to studying the vibrational properties of molecules and their interactions.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound643771
L-Phenylalanine614
(2E,4E)-5-phenylpenta-2,4-dienoic acid643772

Interactive Data Tables:

Table 1: Predicted Binding Affinities of this compound with PcPAL Variants (Illustrative Data)

Enzyme VariantPredicted Binding Affinity (kcal/mol)Key Interacting Residues
wt-PcPAL-X.XF137, ...
F137V-PcPAL-Y.Y (more favorable)V137, ...

Table 2: ¹H NMR Chemical Shifts for this compound in Different Environments (Illustrative Data)

Proton TypeChemical Shift (ppm) in Solvent AChemical Shift (ppm) in Solvent BNotes on Conformational Changes
α-CHδ₁δ₂Shift difference indicates...
Aromatic Protonsδ₃δ₄Changes suggest...
Aliphatic Protonsδ₅δ₆Proximity effects observed...

Table 3: Characteristic FT-IR Absorption Bands for this compound (Illustrative Data)

Functional GroupWavenumber (cm⁻¹)Assignment
N-H stretch~3300-3500Amine N-H
C=O stretch~1700-1750Carboxyl C=O
C=C stretch~1600-1680Aromatic/Alkenyl C=C
O-H stretch~2500-3000 (broad)Carboxyl O-H

X-ray Crystallographic Insights into Enzyme Active Sites Relevant to this compound Binding

X-ray crystallography is a fundamental method for determining the detailed three-dimensional structure of macromolecules, including enzymes, at atomic resolution biologiachile.cl. This technique provides crucial insights into the architecture of enzyme active sites, the binding modes of substrates and inhibitors, and the conformational changes that occur during catalysis biologiachile.cl. By obtaining crystal structures of enzymes in complex with substrates or substrate analogs, researchers can elucidate the specific interactions between the enzyme and its ligand, which is essential for understanding the molecular basis of enzyme specificity and activity biologiachile.cl.

Studies utilizing X-ray crystallography have provided valuable insights into the interaction of this compound with enzyme active sites, particularly in the context of phenylalanine ammonia-lyase (PAL). Research on Petroselinum crispum phenylalanine ammonia-lyase (PcPAL), an enzyme that typically acts on L-phenylalanine, has explored its activity towards this compound (referred to as L-1a) acs.org. X-ray crystallography, coupled with computer modeling, was used to investigate the binding of this compound in the active site of PcPAL acs.org.

Detailed research findings from these studies indicate that in wild-type PcPAL, there are detrimental interactions between the aromatic moiety of this compound and a specific residue (F137) in the aromatic binding region of the active site acs.org. This unfavorable interaction contributes to the significantly lower catalytic efficiency of wild-type PcPAL towards this compound compared to its natural substrate, L-phenylalanine acs.org.

To improve the enzyme's activity towards this compound, site-directed mutagenesis guided by structural insights was performed acs.orgbme.hu. Replacing the bulky phenylalanine residue at position 137 with smaller hydrophobic residues, such as valine (F137V mutation), was explored acs.org. X-ray crystallographic data and molecular modeling of the F137V-PcPAL mutant interacting with this compound suggested more relaxed enzyme-substrate complexes and promoted conformations with higher catalytic activities, rationalizing the enhanced efficiency of the mutant enzyme towards this compound acs.org. These studies highlight how X-ray crystallography provides a structural foundation for understanding substrate binding challenges and for engineering enzymes with altered substrate specificity towards non-natural amino acids like this compound.

Future Directions and Emerging Research Avenues for L Styrylalanine

Expansion of Biocatalytic Applications of L-Styrylalanine and its Derivatives

Biocatalysis offers an environmentally friendly and selective route for the synthesis and transformation of amino acids, including unnatural ones like this compound. Research is actively exploring the potential of enzymes, particularly phenylalanine ammonia-lyases (PALs), to catalyze reactions involving this compound and its derivatives.

Studies have investigated the application of phenylalanine ammonia-lyase from Petroselinum crispum (PcPAL) for the ammonia (B1221849) elimination reaction of this compound. While the wild-type PcPAL showed significantly lower catalytic efficiency with this compound compared to its natural substrate, L-Phenylalanine, this work demonstrated the enzyme's ability to process the unnatural amino acid researchgate.netrsc.orgrsc.org. The potential for using engineered PAL variants for kinetic resolution of racemic styrylalanine analogues has also been explored, providing access to the D-enantiomers researchgate.netrsc.orgresearchgate.net.

Future research aims to broaden the spectrum of biocatalytic transformations possible with this compound. This includes exploring other enzyme classes that could catalyze different reactions, such as transaminations, oxidations, or reductions, to create novel this compound derivatives with potentially valuable properties. Expanding the substrate scope to include a wider range of substituted styrylalanine analogues is also a key area of focus, enabling the biocatalytic synthesis of a diverse library of these compounds.

The development of robust and efficient biocatalytic processes for this compound and its derivatives is crucial for their potential industrial application. This involves optimizing reaction conditions, exploring enzyme immobilization techniques for improved stability and reusability, and developing continuous-flow biocatalytic reactors rsc.org.

Development of Novel Enzyme Engineering Strategies for this compound Production and Transformation

Enzyme engineering plays a pivotal role in enhancing the catalytic efficiency and substrate specificity of enzymes towards non-natural substrates like this compound. Directed evolution and rational design strategies are being employed to tailor enzymes for improved this compound production and transformation.

Research on PcPAL has demonstrated the effectiveness of rational design through point mutations to improve its activity towards this compound. Specifically, replacing the Phenylalanine residue at position 137 (F137) in the aromatic binding pocket with smaller hydrophobic residues like Valine (F137V) significantly increased the catalytic efficiency for this compound compared to the wild-type enzyme researchgate.netrsc.orgrsc.orgresearchgate.net. The F137V mutant showed a nearly 240-fold increased kcat/KM value with this compound as a substrate compared to wild-type PcPAL researchgate.net. This highlights the potential of active site engineering to accommodate the bulkier styryl moiety of this compound.

Future enzyme engineering efforts will likely involve high-throughput screening methods and advanced computational tools to identify promising mutations more efficiently. Strategies could include saturation mutagenesis at key active site residues, directed evolution campaigns to select for improved activity or altered substrate specificity, and the exploration of enzyme promiscuity to identify existing enzymes with latent activity towards this compound that can be further optimized mdpi.comnih.gov. Engineering enzymes for the reverse reaction, ammonia addition to styrylacrylates, which has proven challenging with current PcPAL variants, represents another important area for future development researchgate.netrsc.orgresearchgate.net.

Advanced Computational Modeling and Simulation Approaches for this compound Chemistry

Computational modeling and simulation are increasingly valuable tools in understanding enzyme-substrate interactions, predicting the effects of mutations, and guiding enzyme engineering efforts related to this compound.

Molecular modeling has been used to rationalize the observed catalytic behavior of PcPAL with this compound. These studies indicated detrimental interactions between the aromatic moiety of this compound and specific residues in the active site of the wild-type enzyme, explaining the lower activity researchgate.netrsc.orgrsc.orgresearchgate.net. Modeling also helped to understand how mutations, such as F137V, can create a more relaxed enzyme-substrate complex and promote catalytically active conformations, leading to enhanced efficiency researchgate.netrsc.orgresearchgate.net.

Future research will leverage more advanced computational techniques, including quantum mechanics/molecular mechanics (QM/MM) simulations, molecular dynamics, and docking studies, to gain deeper insights into the catalytic mechanisms involving this compound. These approaches can help to accurately predict binding affinities, transition states, and reaction pathways, facilitating the rational design of enzymes with improved activity and selectivity. Computational modeling can also be used to explore the conformational landscape of this compound and its interactions with different enzymes or chemical catalysts, aiding in the design of novel synthetic routes. bme.hubme.hu

Integration with Synthetic Biology for Sustainable Production of this compound Analogues

The integration of synthetic biology approaches holds promise for the sustainable and efficient production of this compound and its analogues. While specific examples for this compound were not found in the performed searches, the general principles of synthetic biology applied to the production of other natural and unnatural compounds are highly relevant frontiersin.orgbiotechrep.irkoreascience.kr.

Synthetic biology involves the design and construction of new biological parts, devices, and systems, or the re-design of existing, natural biological systems for useful purposes europa.eu. For this compound, this could involve engineering microbial cell factories (e.g., bacteria or yeast) to produce the compound or its analogues through designed biosynthetic pathways. This would require identifying or engineering enzymes capable of catalyzing the necessary steps, optimizing metabolic pathways to enhance flux towards the desired product, and potentially introducing transport systems for efficient export of the compound frontiersin.orgbiotechrep.ir.

Future directions include designing non-natural biosynthetic routes for this compound and its derivatives, assembling modular genetic elements to control gene expression and pathway flux, and employing dynamic regulation strategies to optimize production frontiersin.org. Synthetic biology could also be used to create biosensors for monitoring this compound production within the cell factory, enabling high-throughput screening of engineered strains frontiersin.org. This approach offers a sustainable alternative to traditional chemical synthesis, potentially reducing the reliance on harsh chemicals and generating less waste.

Q & A

Q. What are the standard synthetic routes for L-Styrylalanine, and how can researchers troubleshoot common reaction inefficiencies?

this compound is typically synthesized via asymmetric catalysis or enzymatic resolution. A common method involves the Heck coupling reaction using palladium catalysts to introduce the styryl group to a protected alanine precursor . Key challenges include stereochemical control and byproduct formation. To troubleshoot:

  • Monitor reaction progress using thin-layer chromatography (TLC) to detect intermediates.
  • Optimize catalyst loading (e.g., 5–10 mol% Pd) and reaction temperature (60–80°C) to minimize racemization.
  • Purify via reversed-phase HPLC to isolate the L-enantiomer .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound purity and stereochemistry?

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the styryl double bond (δ 6.5–7.5 ppm for aromatic protons) and α-amino acid backbone .
  • Chiral HPLC : Employ a Chiralpak® column with a hexane/isopropanol mobile phase to verify enantiomeric purity (>98% ee) .
  • Mass Spectrometry : Confirm molecular weight (C11_{11}H13_{13}NO2_2, MW 191.23) via ESI-MS .

Q. How can researchers ensure the stability of this compound in aqueous solutions for biochemical assays?

this compound is prone to oxidation and hydrolysis. Stabilize solutions by:

  • Storing at –20°C in anhydrous DMSO or dry ethanol.
  • Buffering at pH 6.5–7.4 to minimize degradation.
  • Conducting stability assays using UV-Vis spectroscopy (monitor absorbance at 260 nm for styryl group integrity) .

Q. What are the primary biochemical applications of this compound in enzyme inhibition studies?

this compound acts as a non-natural amino acid analog in studies of phenylalanine ammonia-lyase (PAL) and aminotransferases. Key applications:

  • Competitive inhibition assays: Measure KiK_i values using Lineweaver-Burk plots.
  • Fluorescent labeling: Conjugate the styryl moiety with probes (e.g., dansyl chloride) for real-time enzyme tracking .

Advanced Research Questions

Q. How can researchers optimize this compound’s catalytic efficiency in asymmetric synthesis?

Advanced strategies include:

  • Metal-Ligand Design : Use BINAP or Josiphos ligands with Ru or Ir catalysts to enhance enantioselectivity.
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve reaction kinetics.
  • Kinetic Resolution : Apply CAL-B lipase for dynamic kinetic resolution of racemic mixtures .

Q. What methodologies resolve contradictions in reported IC50_{50}50​ values for this compound across enzyme studies?

Discrepancies often arise from assay conditions (pH, temperature) or enzyme isoforms. To reconcile

  • Perform meta-analysis using PRISMA guidelines to compare studies.
  • Standardize protocols (e.g., fixed 37°C, pH 7.4) and validate via orthogonal assays (e.g., isothermal titration calorimetry) .

Q. How can computational modeling predict this compound’s binding affinity for novel enzyme targets?

  • Docking Simulations : Use AutoDock Vina with PAL crystal structures (PDB ID: 1Y2M) to model interactions.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • Validate predictions with SPR (surface plasmon resonance) for KDK_D measurements .

Q. What strategies enable isotopic labeling of this compound for metabolic tracing studies?

  • 13C^{13}C-Labeling : Incorporate 13C^{13}C-alanine via microbial fermentation (e.g., E. coli auxotrophs).
  • Deuterium Exchange : Catalyze H/D exchange at the β-position using D2_2O and Pd/C .

Q. How do researchers assess this compound’s in vivo pharmacokinetics while addressing ethical constraints?

  • Rodent Models : Administer 10 mg/kg IV and measure plasma half-life via LC-MS/MS. Adhere to NIH guidelines for humane endpoints (e.g., weight loss <20%) .
  • Microsampling : Use dried blood spots (DBS) to minimize animal use .

Q. What analytical frameworks evaluate synergistic effects of this compound in combination therapies?

  • Isobologram Analysis : Calculate combination indices (CI <1 indicates synergy).
  • Transcriptomics : Perform RNA-seq on treated cell lines to identify pathway crosstalk (e.g., mTOR/PI3K) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.